REACTION_CXSMILES
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[CH:1]1([CH2:7][N:8]2[C:13](=[O:14])[CH:12]3[C:10]([C:15]4[CH:20]=[CH:19][C:18]([N+:21]([O-])=O)=[CH:17][CH:16]=4)([CH2:11]3)[C:9]2=[O:24])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>C(O)C.[Pd]>[NH2:21][C:18]1[CH:17]=[CH:16][C:15]([C:10]23[CH2:11][CH:12]2[C:13](=[O:14])[N:8]([CH2:7][CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[C:9]3=[O:24])=[CH:20][CH:19]=1
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Name
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3-cyclohexylmethyl-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
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Quantity
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0.5 g
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Type
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reactant
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Smiles
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C1(CCCCC1)CN1C(C2(CC2C1=O)C1=CC=C(C=C1)[N+](=O)[O-])=O
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Name
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|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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0.1 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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NC1=CC=C(C=C1)C12C(N(C(C2C1)=O)CC1CCCCC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |